molecular formula C20H22BrN3 B11565368 5-(3-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine

5-(3-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine

Cat. No.: B11565368
M. Wt: 384.3 g/mol
InChI Key: SCUDXCKJBAFXLU-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a propan-2-ylbenzyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide.

    Alkylation: The methyl group and the propan-2-ylbenzyl group can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(3-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine: Similar structure but with the bromine atom at the para position.

    5-(3-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine: Similar structure but with a chlorine atom instead of bromine.

    5-(3-bromophenyl)-1-methyl-N-[4-(methyl)benzyl]-1H-imidazol-2-amine: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

The unique combination of the bromophenyl group, methyl group, and propan-2-ylbenzyl group in 5-(3-bromophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine provides distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22BrN3

Molecular Weight

384.3 g/mol

IUPAC Name

5-(3-bromophenyl)-1-methyl-N-[(4-propan-2-ylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C20H22BrN3/c1-14(2)16-9-7-15(8-10-16)12-22-20-23-13-19(24(20)3)17-5-4-6-18(21)11-17/h4-11,13-14H,12H2,1-3H3,(H,22,23)

InChI Key

SCUDXCKJBAFXLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC(=CC=C3)Br

Origin of Product

United States

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